molecular formula C18H18N2O4 B2357107 4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol CAS No. 879569-17-2

4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No.: B2357107
CAS No.: 879569-17-2
M. Wt: 326.352
InChI Key: DIYTXEUOJDUZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol is a complex organic compound that features a benzene ring substituted with a pyrazole ring and an ethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the ethoxyphenoxy group via an etherification reaction. The final step often involves the functionalization of the benzene ring to introduce the hydroxyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the functional groups or the aromatic rings.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its structure suggests it could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol
  • 4-(4-(2-ethoxyphenoxy)-5-ethyl-1H-pyrazol-3-yl)benzene-1,3-diol
  • 4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,4-diol

Uniqueness

The uniqueness of 4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the ethoxyphenoxy group and the pyrazole ring can confer unique properties compared to similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

4-[4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-23-15-6-4-5-7-16(15)24-18-11(2)19-20-17(18)13-9-8-12(21)10-14(13)22/h4-10,21-22H,3H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYTXEUOJDUZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(NN=C2C3=C(C=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.